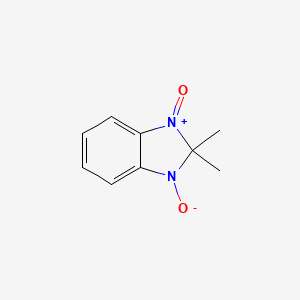

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Application : Researchers have investigated 2,2-dimethyl-2H-benzimidazole (MBI) as an electron-deficient unit in small molecules for OSCs. These molecules exhibit donor-acceptor-donor (D-A-D) architecture, with MBI and phenanthro[9,10-c][1,2,5]thiadiazole (PT) as electron-deficient components. The resulting OSCs show promising properties, including long-wavelength absorption and improved open-circuit voltage (V_OC) .

- Key Findings : A specific small molecule (SM2) containing MBI demonstrated a power conversion efficiency of 0.28% when combined with PCBM (3:7) .

- Application : 2,2-Dimethyl-2H-benzimidazole (MBI) behaves as an n-type dopant for n-channel OTFTs. It enhances the conductivity of organic semiconductor films .

- Application : Researchers developed N-DMBI, a solution-processable n-type dopant. N-DMBI effectively dopes [6,6]-phenyl C(61) butyric acid methyl ester (PCBM) films via solution processing .

- Application : MBI has been designed to enhance ICT in conjugated systems. By replacing sulfur in the well-established 2,1,3-benzothiadiazole (BT) unit, MBI improves solubility and facilitates charge transfer .

- Application : Benzimidazole derivatives, including MBI, have shown potential as photosensitizers for PDT. Their ability to generate reactive oxygen species upon light exposure can selectively destroy cancer cells .

- Application : MBI derivatives may exhibit antioxidant activity due to their unique structure. Investigating their potential in preventing oxidative stress-related diseases is an exciting avenue .

Organic Solar Cells

N-Type Dopant for Organic Thin Film Transistors (OTFTs)

Solution-Processable N-Type Dopant

Intramolecular Charge Transfer (ICT) Enhancement

Photodynamic Therapy (PDT)

Antioxidant Properties

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it is plausible that 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with their targets and cause changes that lead to their observed biological activities

Biochemical Pathways

Given the broad range of biological activities associated with benzimidazole derivatives , it is likely that this compound may affect multiple biochemical pathways

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities . Therefore, it is plausible that this compound may induce various molecular and cellular effects depending on its specific targets and mode of action.

properties

IUPAC Name |

2,2-dimethyl-3-oxidobenzimidazol-1-ium 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-9(2)10(12)7-5-3-4-6-8(7)11(9)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKDQBVUBUIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)

![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)

![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)